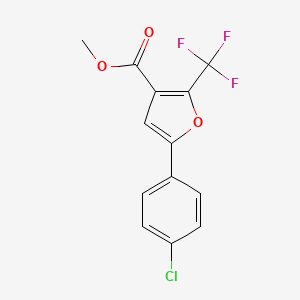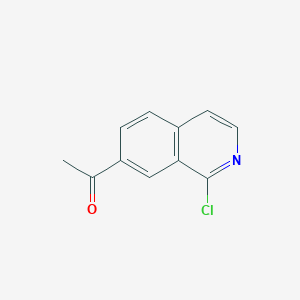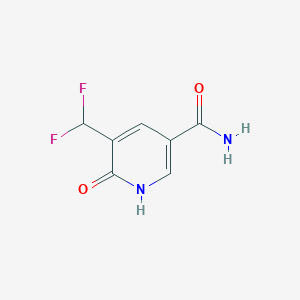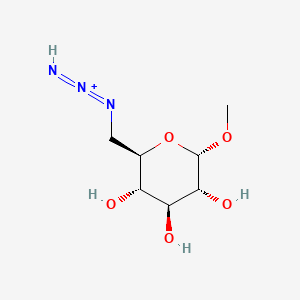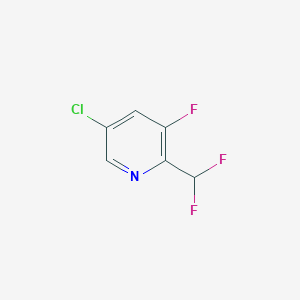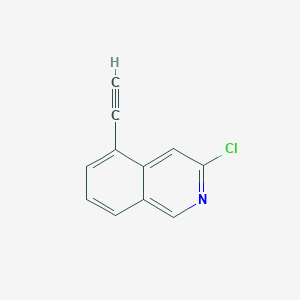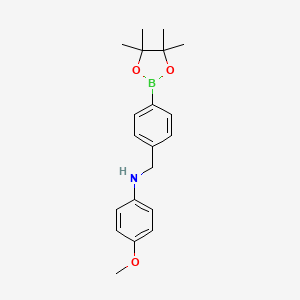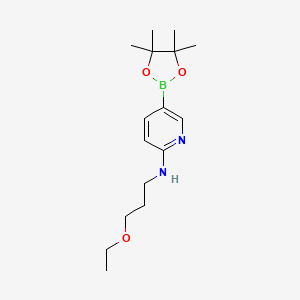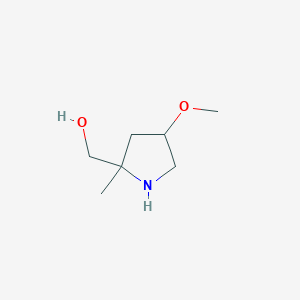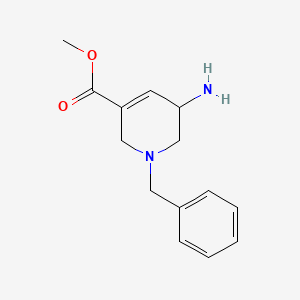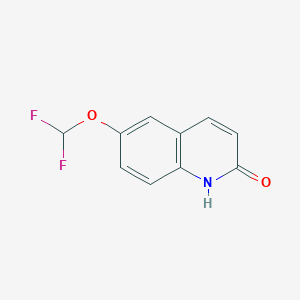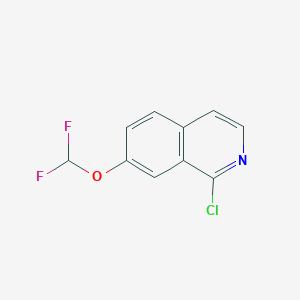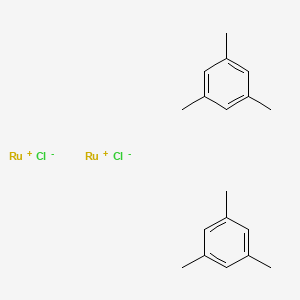
Dichloro(mesitylene)ruthenium(II) dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(mesitylene)ruthenium(II) dimer, also known as bis[dichloro(mesityl)ruthenium], is a coordination compound with the formula [RuCl2(mesitylene)]2. This compound features a ruthenium metal center coordinated to mesitylene (1,3,5-trimethylbenzene) and chloride ligands. It is a yellow to brown crystalline solid that is used primarily as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(mesitylene)ruthenium(II) dimer is typically synthesized by reacting mesitylene with ruthenium trichloride hydrate in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scaling adjustments. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Dichloro(mesitylene)ruthenium(II) dimer undergoes various types of reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: The compound can be reduced to form lower oxidation state species.
Substitution: Ligands such as chloride can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents like hydrogen gas or hydrides are used.
Substitution: Reactions are typically carried out in organic solvents like dichloromethane or toluene, under inert atmosphere.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium species.
Substitution: Ruthenium complexes with new ligands replacing chloride.
Scientific Research Applications
Dichloro(mesitylene)ruthenium(II) dimer is widely used in scientific research due to its catalytic properties. Some key applications include:
Mechanism of Action
The mechanism by which dichloro(mesitylene)ruthenium(II) dimer exerts its effects involves the coordination of the ruthenium center to substrates, facilitating various chemical transformations. The mesitylene ligand stabilizes the ruthenium center, while the chloride ligands can be substituted to activate the metal center for catalysis. The compound often adopts a pseudo-octahedral “piano-stool” structure, which is crucial for its catalytic activity .
Comparison with Similar Compounds
- Dichloro(p-cymene)ruthenium(II) dimer
- Dichloro(hexamethylbenzene)ruthenium(II) dimer
- Benzeneruthenium(II) chloride dimer
- Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Pentamethylcyclopentadienyliridium(III) chloride dimer
Comparison: Dichloro(mesitylene)ruthenium(II) dimer is unique due to its mesitylene ligand, which provides steric bulk and electronic properties that influence its reactivity and stability. Compared to similar compounds, it offers distinct advantages in specific catalytic applications, particularly in asymmetric hydrogenation and transfer hydrogenation reactions .
Properties
CAS No. |
52462-31-4 |
|---|---|
Molecular Formula |
C18H24Cl4Ru2 |
Molecular Weight |
584.3 g/mol |
IUPAC Name |
dichlororuthenium;1,3,5-trimethylbenzene |
InChI |
InChI=1S/2C9H12.4ClH.2Ru/c2*1-7-4-8(2)6-9(3)5-7;;;;;;/h2*4-6H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
BURZEBAWJUANFF-UHFFFAOYSA-J |
SMILES |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.[Cl-].[Cl-].[Ru+].[Ru+] |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


